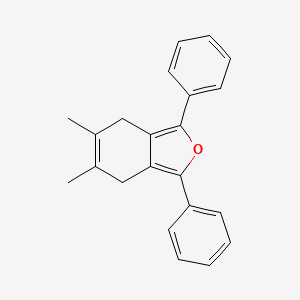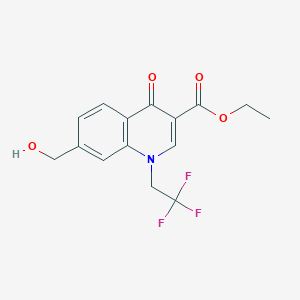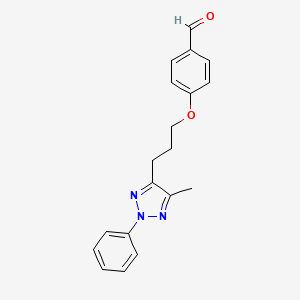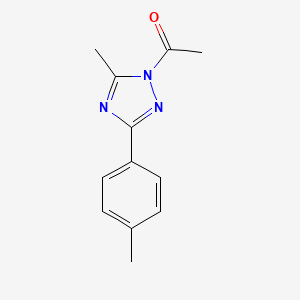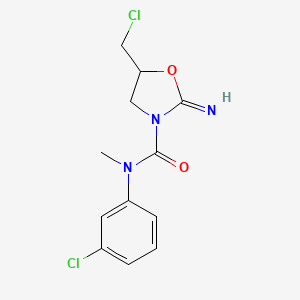
5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, a chlorophenyl group, and an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 3-chlorobenzylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to form the oxazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-thione
- 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-amine
- 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-ester
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H13Cl2N3O2 |
|---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
5-(chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-16(9-4-2-3-8(14)5-9)12(18)17-7-10(6-13)19-11(17)15/h2-5,10,15H,6-7H2,1H3 |
InChI-Schlüssel |
DMKGNUJWQIPQSY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)N2CC(OC2=N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
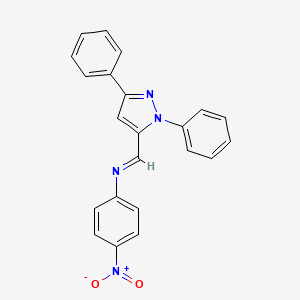
![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
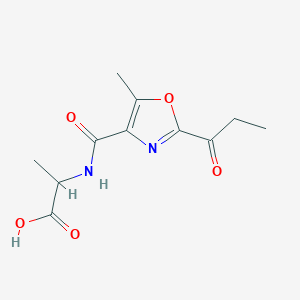
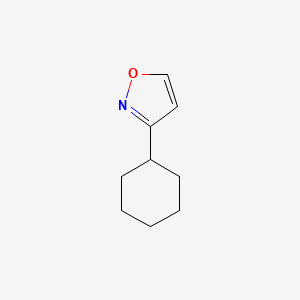

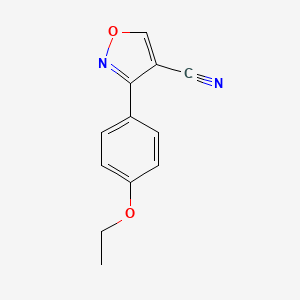
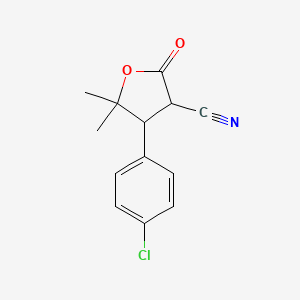
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
